molecular formula C10H15NO2 B13581455 2-Ethoxy-4-((methylamino)methyl)phenol

2-Ethoxy-4-((methylamino)methyl)phenol

Cat. No.: B13581455
M. Wt: 181.23 g/mol
InChI Key: JFIARBWGKPIZKL-UHFFFAOYSA-N
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Description

2-Ethoxy-4-((methylamino)methyl)phenol is an organic compound with the molecular formula C10H15NO2 It is a phenolic compound characterized by the presence of an ethoxy group and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-((methylamino)methyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with a phenol derivative, such as 2-ethoxyphenol.

    Formation of Intermediate: The phenol derivative undergoes a reaction with formaldehyde and a secondary amine (methylamine) to form an intermediate compound.

    Final Product Formation: The intermediate compound is then subjected to further reaction conditions, such as reduction or substitution, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-((methylamino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ethoxy and methylamino groups can participate in substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Ethoxy-4-((methylamino)methyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-((methylamino)methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the ethoxy and methylamino groups may influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-methylphenol: Similar in structure but lacks the methylamino group.

    4-((Methylamino)methyl)phenol: Similar but lacks the ethoxy group.

    2-Methoxy-4-((methylamino)methyl)phenol: Similar but has a methoxy group instead of an ethoxy group.

Uniqueness

2-Ethoxy-4-((methylamino)methyl)phenol is unique due to the combination of its ethoxy and methylamino groups, which confer distinct chemical properties and potential applications. The presence of both groups allows for a wider range of chemical reactions and interactions compared to similar compounds.

Biological Activity

2-Ethoxy-4-((methylamino)methyl)phenol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological effects, synthesis, and applications based on diverse sources.

Chemical Structure

The molecular formula of this compound is C12H17NO2C_{12}H_{17}NO_2. Its structure features an ethoxy group and a methylamino group attached to a phenolic backbone, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties:

  • Antidepressant Properties : Compounds with similar structures have shown efficacy as antidepressants. For instance, secondary amines are known to be constituents of many pharmaceuticals used for treating depression and anxiety disorders .
  • Anticancer Activity : The compound's structure suggests potential inhibition of certain cancer pathways. Analogous compounds have demonstrated activity against COX-2, an enzyme often overexpressed in tumors .
  • Antimicrobial Effects : Some studies indicate that phenolic compounds can exhibit antimicrobial properties, making them candidates for further exploration in treating infections .

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 2-Ethoxy-4-formylphenol with methylamine under controlled conditions. The reaction can be optimized using different solvents and catalysts to improve yield and purity.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Study on Antidepressant Activity : A study demonstrated that derivatives of phenolic compounds could inhibit serotonin reuptake, suggesting a mechanism for antidepressant effects. The structure-activity relationship (SAR) highlighted the importance of the ethoxy and amino groups in enhancing potency .
  • Cancer Research : Research indicated that phenolic compounds could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation. In vitro studies showed that similar compounds reduced cell viability in cancer cell lines .
  • Antimicrobial Properties : A comparative study on various phenolic compounds revealed that those with hydroxyl substitutions exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties .

Research Findings

The following table summarizes key findings from recent research on the biological activity of related compounds:

CompoundActivity TypeReference
2-Ethoxy-4-formylphenolAntidepressant
2-MethoxyphenolAnticancer
Phenolic CompoundsAntimicrobial

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-ethoxy-4-(methylaminomethyl)phenol

InChI

InChI=1S/C10H15NO2/c1-3-13-10-6-8(7-11-2)4-5-9(10)12/h4-6,11-12H,3,7H2,1-2H3

InChI Key

JFIARBWGKPIZKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC)O

Origin of Product

United States

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